molecular formula C16H19NO2 B1336104 Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate CAS No. 247099-46-3

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate

Cat. No. B1336104
M. Wt: 257.33 g/mol
InChI Key: RTRPXXBSAKUJNP-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate is a chemical compound . The tert-butyl group is formed by removing one hydrogen from the alkane chain . The removal of this hydrogen results in a stem change from -ane to -yl to indicate an alkyl group .


Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate involves various processes. For instance, the transesterification of β-keto esters is a useful transformation in organic synthesis . The reaction of ethyl acetoacetate with 3-phenylpropanol resulted in unwanted ether formation due to self-coupling of the alcohol .


Chemical Reactions Analysis

Ethers like Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate may react violently with strong oxidizing agents . They form salts with strong acids and addition complexes with Lewis acids .

Scientific Research Applications

Novel Chromophore Construction

A study by Li et al. (2013) focused on a chromophore constructed with triphenylamine, terpyridine, and ethyl cyanocaetate functional moieties. The chromophore demonstrated significant photophysical properties, contributing to advancements in the field of materials science (Li et al., 2013).

Polymer Synthesis for Drug Delivery

Dossi et al. (2010) researched the anionic polymerization of ethyl cyanoacrylate for drug delivery applications, highlighting its biodegradability and biocompatibility. This study is significant in the development of novel drug delivery systems (Dossi et al., 2010).

Photovoltaic Cell Applications

Kim et al. (2006) engineered organic sensitizers, including cyanoacrylic acid groups, for solar cell applications. Their research demonstrated a high incident photon to current conversion efficiency, contributing to the advancement of solar energy technologies (Kim et al., 2006).

Catalysis and Reactivity Studies

Hu and Lambla (1994) examined the transesterification of ethylene and alkyl acrylate copolymers, providing insights into polymer chemistry and the influence of structural factors on reaction rates (Hu & Lambla, 1994).

Chemical Adhesive Studies

Bhaskar et al. (1966) and Sato et al. (2017) studied the use of cyanoacrylates, including ethyl cyanoacrylate, as adhesives in medical and surgical contexts. These studies provide valuable insights into the biocompatibility and potential medical applications of such compounds (Bhaskar et al., 1966); (Sato et al., 2017).

properties

IUPAC Name

ethyl (E)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-5-19-15(18)13(11-17)10-12-6-8-14(9-7-12)16(2,3)4/h6-10H,5H2,1-4H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRPXXBSAKUJNP-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)C(C)(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415475
Record name ST4131041
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate

CAS RN

247099-46-3
Record name ST4131041
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.